molecular formula C19H26N6OS B10896493 N-(butan-2-yl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

N-(butan-2-yl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10896493
M. Wt: 386.5 g/mol
InChI Key: GFKODDKRVTYXDB-UHFFFAOYSA-N
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Description

N~1~-(SEC-BUTYL)-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a unique combination of functional groups, including a sec-butyl group, a pyrazolo[3,4-b]pyridine core, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(SEC-BUTYL)-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach is the sequential Suzuki–Miyaura coupling reaction, which allows for the efficient construction of the pyrazolo[3,4-b]pyridine core . This method involves the coupling of aryl and heteroaryl-boronic acids with pyrazolo[3,4-b]pyridines under chemoselective conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(SEC-BUTYL)-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N~1~-(SEC-BUTYL)-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: The compound can be employed in the study of biological pathways and mechanisms, particularly those involving hydrazine derivatives.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N1-(SEC-BUTYL)-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets and pathways. The hydrazinecarbothioamide moiety can form covalent bonds with specific enzymes or receptors, modulating their activity. The pyrazolo[3,4-b]pyridine core may also interact with nucleic acids or proteins, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(SEC-BUTYL)-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H26N6OS

Molecular Weight

386.5 g/mol

IUPAC Name

1-butan-2-yl-3-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea

InChI

InChI=1S/C19H26N6OS/c1-4-10(2)20-19(27)23-22-18(26)13-9-14(11-5-6-11)21-17-15(13)16(12-7-8-12)24-25(17)3/h9-12H,4-8H2,1-3H3,(H,22,26)(H2,20,23,27)

InChI Key

GFKODDKRVTYXDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4

Origin of Product

United States

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